2-Methylhistamine
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Overview
Description
2-Methylhistamine is an aralkylamino compound that is histamine bearing a methyl substituent at the 2 position on the ring. It is a secondary metabolite and a histamine agonist, meaning it binds to and activates histamine receptors . The molecular formula of this compound is C6H11N3, and it has a monoisotopic mass of 125.09530 .
Preparation Methods
The synthesis of 2-methylhistamine typically involves the methylation of histamine. One common method is the reaction of histamine with methyl iodide in the presence of a base such as sodium hydroxide. This reaction proceeds under mild conditions and yields this compound as the primary product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-Methylhistamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions where the methyl group or other parts of the molecule are replaced by different functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Methylhistamine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: It serves as a tool to study histamine receptors and their roles in various biological processes.
Medicine: It is used in pharmacological studies to understand the effects of histamine agonists and to develop new therapeutic agents.
Mechanism of Action
2-Methylhistamine exerts its effects by binding to histamine receptors, specifically the H1 and H2 receptors. This binding leads to the activation of various signaling pathways, resulting in physiological responses such as vasodilation, increased gastric acid secretion, and modulation of neurotransmission . The molecular targets include the histamine receptors on the surface of cells in the gastrointestinal tract, blood vessels, and the central nervous system.
Comparison with Similar Compounds
2-Methylhistamine is similar to other histamine derivatives such as histamine, 4-methylhistamine, and N-methylhistamine. its unique structure, with a methyl group at the 2 position, gives it distinct pharmacological properties. For example, it has a higher affinity for certain histamine receptors compared to histamine itself . Other similar compounds include:
Histamine: The parent compound with broad biological activity.
4-Methylhistamine: Another methylated derivative with different receptor selectivity.
N-Methylhistamine: A metabolite of histamine with unique biological roles.
Properties
CAS No. |
34392-54-6 |
---|---|
Molecular Formula |
C6H11N3 |
Molecular Weight |
125.17 g/mol |
IUPAC Name |
2-(2-methyl-1H-imidazol-5-yl)ethanamine |
InChI |
InChI=1S/C6H11N3/c1-5-8-4-6(9-5)2-3-7/h4H,2-3,7H2,1H3,(H,8,9) |
InChI Key |
XDKYTXBAVJELDQ-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(N1)CCN |
Canonical SMILES |
CC1=NC=C(N1)CCN |
34392-54-6 | |
Synonyms |
2-methylhistamine 2-methylhistamine dihydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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